
Trilexium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trilexium, also known as TRX-E-009-1, is a third-generation benzopyran compound. It is structurally related to TRX-E-002-1 and has shown significant potential in scientific research, particularly in the field of oncology. This compound is known for its ability to increase p21 protein expression and induce apoptosis, making it a promising candidate for anti-cancer therapies .
準備方法
Synthetic Routes and Reaction Conditions: Trilexium is synthesized through a series of chemical reactions involving benzopyran derivatives. The synthetic route typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core is synthesized through a cyclization reaction involving appropriate starting materials.
Functionalization: Various functional groups are introduced to the benzopyran core to enhance its biological activity. This may involve reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
化学反応の分析
Types of Reactions: Trilexium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzopyran derivatives .
科学的研究の応用
Trilexium has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studying the synthesis and reactivity of benzopyran derivatives.
Biology: It is employed in biological studies to investigate its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: this compound shows promise as an anti-cancer agent due to its ability to induce apoptosis and inhibit microtubule polymerization. It is being explored for its potential in treating various types of cancer, including melanoma and brain cancer.
Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in drug discovery .
作用機序
Trilexium exerts its effects through several mechanisms:
Microtubule Depolymerization: this compound disrupts microtubule networks by depolymerizing microtubules, leading to mitotic delays and apoptosis.
p21 Protein Expression: It increases the expression of p21 protein, which plays a crucial role in cell cycle regulation and apoptosis.
Apoptosis Induction: this compound induces apoptosis through caspase activation and other apoptotic pathways
類似化合物との比較
Trilexium is compared with other benzopyran derivatives, such as:
Cantrixil (TRX-E-002-1): Both compounds are third-generation benzopyrans with anti-cancer properties. this compound has shown broader anti-cancer activity and higher potency in certain cancer cell lines.
Phenoxodiol and Triphendiol: These first-generation benzopyrans have different mechanisms of action, such as disrupting the sphingomyelin cycle and inducing caspase-mediated apoptosis.
ME-344: A second-generation benzopyran that inhibits tubulin polymerization and activates AMP-activated protein kinase (AMPK) leading to autophagy .
This compound stands out due to its unique combination of microtubule depolymerization and p21 protein expression, making it a promising candidate for further research and development in oncology.
特性
分子式 |
C24H23FO6 |
|---|---|
分子量 |
426.4 g/mol |
IUPAC名 |
(3R,4S)-4-(3-fluoro-4-hydroxyphenyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C24H23FO6/c1-12-18(26)7-5-15-22(13-4-6-19(27)17(25)8-13)16(11-31-24(12)15)14-9-20(29-2)23(28)21(10-14)30-3/h4-10,16,22,26-28H,11H2,1-3H3/t16-,22-/m0/s1 |
InChIキー |
RDQGRFVVYZSNMO-AOMKIAJQSA-N |
異性体SMILES |
CC1=C(C=CC2=C1OC[C@H]([C@H]2C3=CC(=C(C=C3)O)F)C4=CC(=C(C(=C4)OC)O)OC)O |
正規SMILES |
CC1=C(C=CC2=C1OCC(C2C3=CC(=C(C=C3)O)F)C4=CC(=C(C(=C4)OC)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


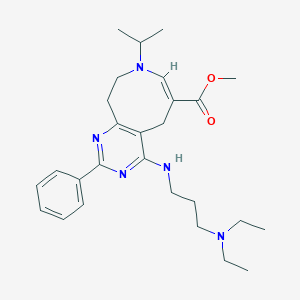
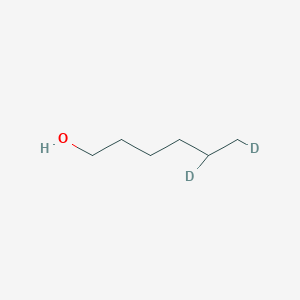
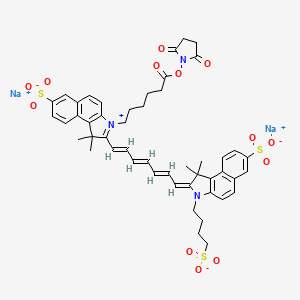

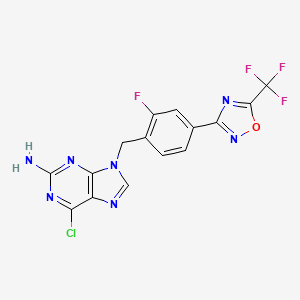
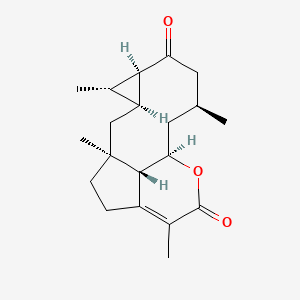
![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)
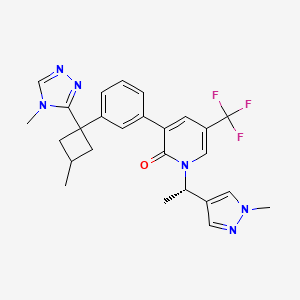
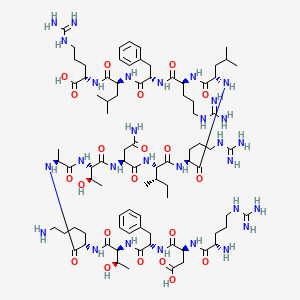


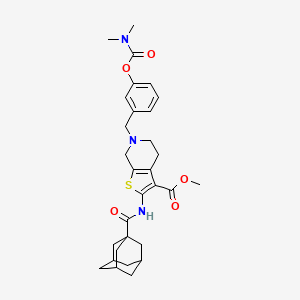

![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide](/img/structure/B12380735.png)
